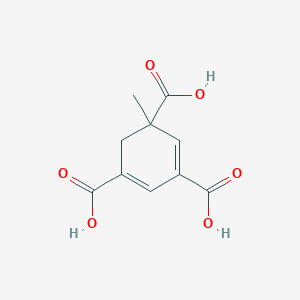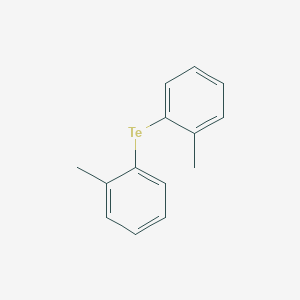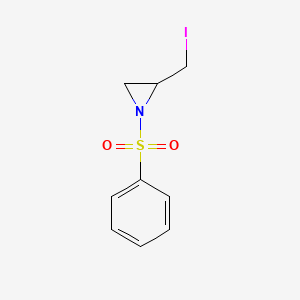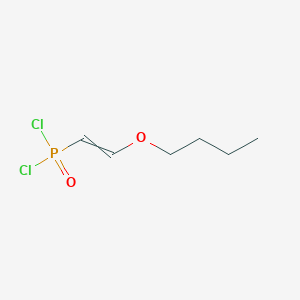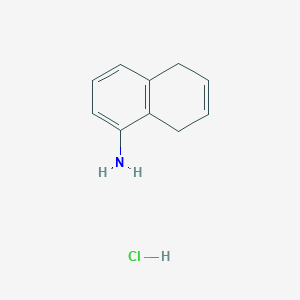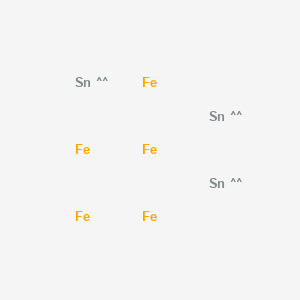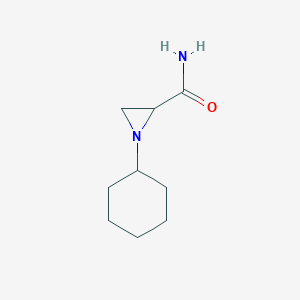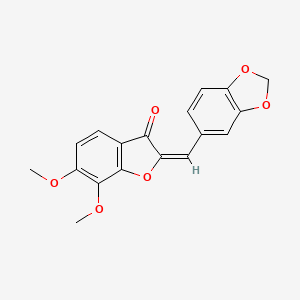
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might include:
Starting Materials: 1,3-benzodioxole, 6,7-dimethoxybenzofuran, and suitable aldehydes or ketones.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Catalysts: Catalysts such as p-toluenesulfonic acid or other acidic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.
Biology
Biologically, compounds containing benzofuran and benzodioxole moieties are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, such compounds may be explored for their potential as drug candidates or as lead compounds in drug discovery programs.
Industry
Industrially, these compounds may be used in the development of new materials, dyes, and other chemical products.
Mécanisme D'action
The mechanism of action of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological activity being studied. For example, if the compound exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzofuran-3-one: Similar structure but lacks the dimethoxy groups.
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of both benzodioxole and dimethoxybenzofuran moieties in (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
6274-63-1 |
|---|---|
Formule moléculaire |
C18H14O6 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C18H14O6/c1-20-13-6-4-11-16(19)15(24-17(11)18(13)21-2)8-10-3-5-12-14(7-10)23-9-22-12/h3-8H,9H2,1-2H3/b15-8+ |
Clé InChI |
DHGTVUHIUVKPPI-OVCLIPMQSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1)C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/O2)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


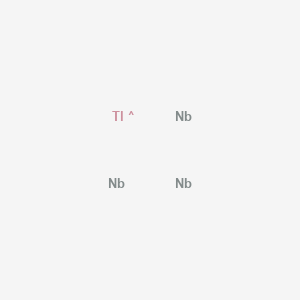
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
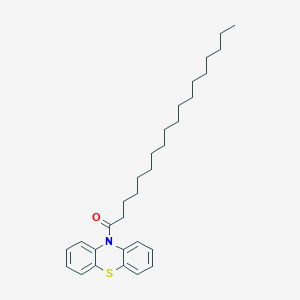


![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)
